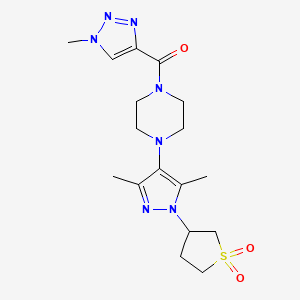
(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H25N7O3S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
Research conducted by Shim et al. (2002) delves into the molecular interactions of related compounds, focusing on the antagonist activity at the CB1 cannabinoid receptor. This study highlights the importance of conformational analysis and the development of pharmacophore models to understand how such compounds interact with receptors. The findings contribute to a deeper understanding of the steric and electrostatic demands for receptor binding, which is crucial for designing drugs with specific receptor affinities (Shim et al., 2002).
Synthesis and Structural Analysis
Efforts to synthesize novel derivatives and understand their structural properties are evident in the work by Hote and Lokhande (2014), who developed a series of pyrazole derivatives. Their research not only provides new synthetic pathways but also uses spectroscopic methods to confirm the structures of these novel compounds. Such studies are fundamental for expanding the chemical space of compounds with potential biological activities (Hote & Lokhande, 2014).
Pharmacological Activities
Exploring the pharmacological potential of similar compounds, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized and evaluated a series of pyrazole derivatives for their antimicrobial and anticancer activities. Their findings underscore the potential of these compounds as leads for the development of new therapeutic agents. The evaluation against various cancer cell lines and microbial strains provides initial insights into the broad-spectrum activity of these compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antimicrobial and Antifungal Agents
The synthesis and characterization of pyrazole and isoxazole derivatives by Sanjeeva, Reddy, and Venkata (2022) further contribute to the understanding of the compound's potential. Their research, focusing on antibacterial and antifungal activities, highlights the importance of structural modifications to enhance biological effectiveness. This work underlines the versatility of pyrazole derivatives in combating various microbial pathogens (Sanjeeva, Reddy, & Venkata, 2022).
Wirkmechanismus
Target of action
The compound contains an indole nucleus , a 1,2,3-triazole moiety , and a piperazine ring. These structures are found in many bioactive compounds and can interact with a variety of biological targets. For example, indole derivatives have been found to bind with high affinity to multiple receptors , and the nitrogen atoms of the triazole moiety can actively contribute to binding to the active site of enzymes .
Biochemical pathways
The compound could potentially affect a variety of biochemical pathways due to the versatility of the indole and triazole structures . The specific pathways affected would depend on the compound’s targets and mode of action.
Eigenschaften
IUPAC Name |
[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O3S/c1-12-16(13(2)24(19-12)14-4-9-28(26,27)11-14)22-5-7-23(8-6-22)17(25)15-10-21(3)20-18-15/h10,14H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDJQKJHGQTIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=CN(N=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

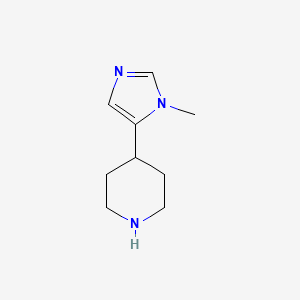
![5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone](/img/structure/B2944407.png)

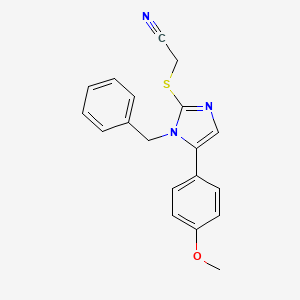
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2944412.png)
![1-[2-(Aminomethyl)-1,4-oxazepan-4-yl]-2-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride](/img/structure/B2944413.png)
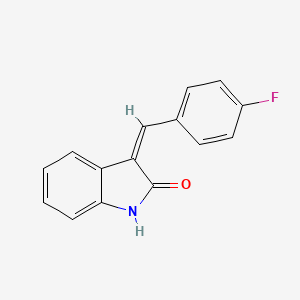
![2-benzyl-5-[(4-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2944416.png)

![N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2944420.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2944422.png)
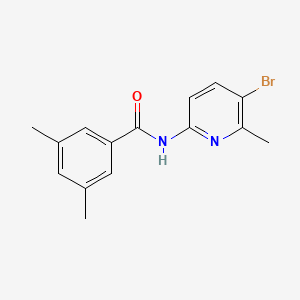
![2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2944425.png)
